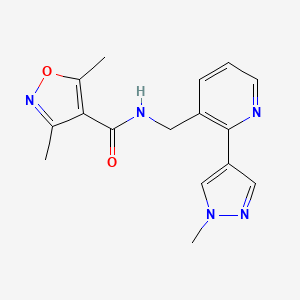

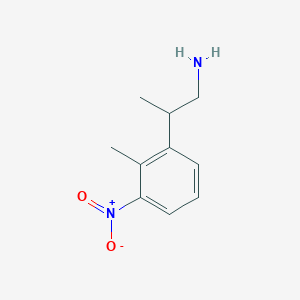

![molecular formula C19H19N3O3S2 B2598298 4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 312603-74-0](/img/structure/B2598298.png)

4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. For detailed reaction mechanisms and conditions, it’s recommended to refer to scientific literature or databases .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not provided in the search results .Scientific Research Applications

DNA Interaction Studies

Research on similar compounds has explored their interaction with DNA, focusing on their binding affinity and specificity. This is crucial for developing drugs that target DNA or for designing molecules that can regulate gene expression. For example, studies on Hoechst 33258, a minor groove binder, have elucidated how these compounds recognize DNA sequences, providing a foundation for rational drug design aimed at DNA targets (Issar & Kakkar, 2013).

Antimicrobial and Antitumor Activity

Benzothiazole derivatives, closely related to the chemical structure , have been widely investigated for their antimicrobial and antitumor properties. The structural flexibility of benzothiazole allows for the synthesis of compounds with a broad spectrum of biological activities. For instance, derivatives have shown promising results as potential antitumor agents, highlighting the importance of the benzothiazole scaffold in medicinal chemistry (M. Iradyan et al., 2009).

Amyloid Imaging in Alzheimer's Disease

Compounds structurally similar to "4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide" have been utilized in the development of imaging agents for diseases like Alzheimer's. These agents bind to amyloid plaques in the brain, allowing for the visualization of disease progression through PET scans. This application is crucial for early diagnosis and monitoring the effectiveness of treatments (Nordberg, 2007).

Environmental and Material Applications

Research has also extended into the environmental sciences, where similar compounds are studied for their degradation processes and potential as environmental contaminants. Understanding the stability and reactivity of these compounds can lead to better waste management practices and the design of environmentally friendly materials (Qutob et al., 2022).

Optoelectronic Materials

The incorporation of benzothiazole and its derivatives into optoelectronic materials has been explored for their potential applications in organic light-emitting diodes (OLEDs) and other electronic devices. The unique properties of these compounds, such as their photophysical behaviors, make them suitable for use in creating novel materials with specific electronic and luminescent properties (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action for this compound is not provided in the search results. The mechanism of action usually refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect.

Properties

IUPAC Name |

4-(dimethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S2/c1-13-4-6-14(7-5-13)17-12-26-19(20-17)21-18(23)15-8-10-16(11-9-15)27(24,25)22(2)3/h4-12H,1-3H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDNJWJLYKEHTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

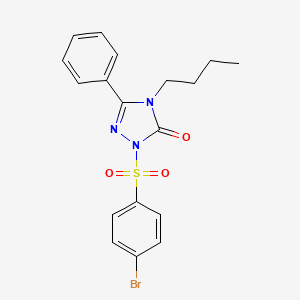

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2598218.png)

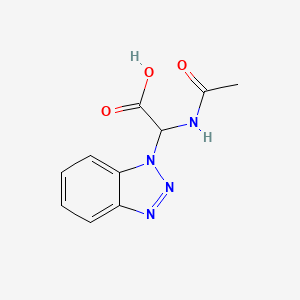

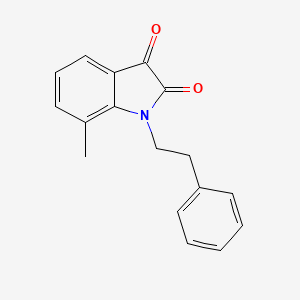

![8-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2598226.png)

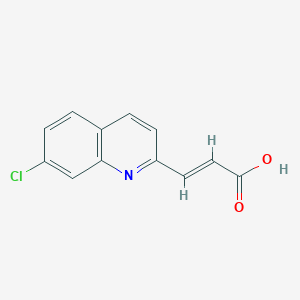

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)

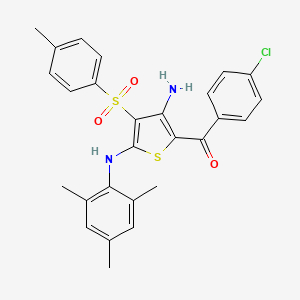

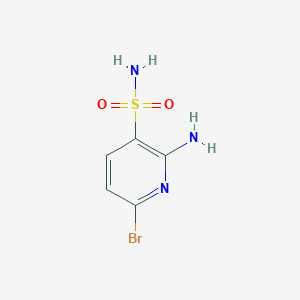

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2598231.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2598233.png)

![[3-Methyl-4-(morpholine-4-carbonyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2598234.png)